2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which includes a benzene ring fused to a quinazoline ring . The 3-methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (-OCH3) substituent .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 3-methoxyphenethylamine, have been synthesized using various methods . For instance, one study reported the use of a Pictet-Spengler reaction for the synthesis of a related compound .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
- Anticancer Potential : Researchers have explored the anticancer properties of 2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one. It may inhibit specific pathways involved in tumor growth and metastasis .
- Kinase Inhibitors : Quinazolinone derivatives, including this compound, exhibit kinase inhibitory activity. Kinases play a crucial role in cell signaling, making them attractive targets for drug development .
Organic Synthesis and Catalysis
- Pictet-Spengler Reaction : 2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one serves as an activated phenethylamine in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction. This reaction is valuable for constructing complex heterocyclic compounds .
- 1,3-Oxazepine Synthesis : Palladium-catalyzed intramolecular coupling of this compound leads to the formation of 1,3-oxazepines. These heterocycles have diverse applications in medicinal chemistry and materials science .
Biological Studies
- Neurotransmitter Modulation : Phenethylamines can influence neurotransmitter systems. Further research is needed to explore the potential neuroactive effects of 2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one .
Materials Science
- Luminescent Materials : Quinazolinone derivatives have luminescent properties. Researchers investigate their use in optoelectronic devices, sensors, and imaging agents .
Computational Chemistry
- Molecular Docking Studies : Computational simulations can predict the binding affinity of 2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one with specific protein targets. Such studies aid in drug design and optimization .
Green Chemistry Approaches
- Synthetic Methods : Researchers have developed green synthetic procedures for the synthesis of related compounds. These approaches emphasize sustainability and minimize environmental impact .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one is the metabotropic glutamate 5 (mGlu5) receptor . This receptor has been implicated in the pathophysiology of depression and the mechanism of action of antidepressant drugs .
Mode of Action
2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one acts as a partial negative allosteric modulator (NAM) of the mGlu5 receptor . It induces a fast and sustained antidepressant-like effect, characteristic of rapid-acting antidepressant drugs (RAADs) like ketamine . This interaction with the mGlu5 receptor leads to changes in the receptor’s activity, which can have therapeutic effects .
Biochemical Pathways
The compound affects the brain-derived neurotrophic factor (BDNF) -dependent mechanism . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses . The compound’s interaction with the mGlu5 receptor leads to changes in BDNF and selected protein levels .
Result of Action
The compound induces rapid and sustained antidepressant-like effects in the BDNF-dependent mechanism and enhances the action of other antidepressants like ketamine in mice . This indicates both substances’ convergent mechanisms of action and the possibility of their practical use in treating depression as RAAD .
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9,14,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEBJZDWSJAQGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.